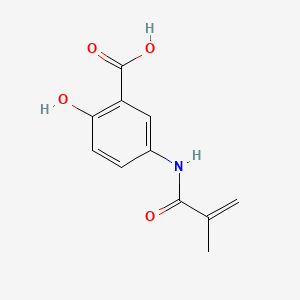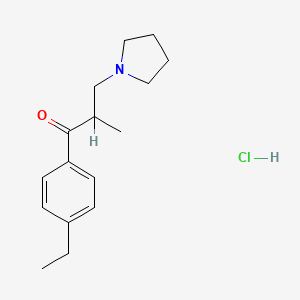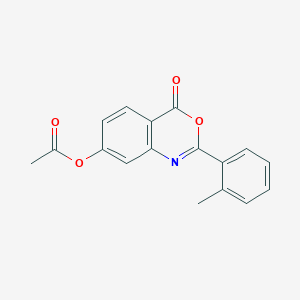
N-Methacryloyl-5-aminosalicylic acid
Descripción general
Descripción
N-Methacryloyl-5-aminosalicylic acid is a derivative of 5-aminosalicylic acid. It is known for its applications in various fields such as drug delivery, polymer science, and material science. The compound has a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol.
Métodos De Preparación
N-Methacryloyl-5-aminosalicylic acid can be synthesized using various methods. One common synthetic route involves the reaction of 5-aminosalicylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
N-Methacryloyl-5-aminosalicylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methacryloyl group can be replaced by other nucleophiles.
Polymerization: this compound can undergo polymerization reactions to form polymers with various applications.
Aplicaciones Científicas De Investigación
N-Methacryloyl-5-aminosalicylic acid has several scientific research applications:
Drug Delivery: The compound is used in the development of acrylic-type polymeric systems for controlled drug delivery.
Interaction with Metal Ions: The compound demonstrates significant interactions with metal ions such as calcium and zinc.
Dental Applications: this compound is used as an adhesive primer in restorative resin systems in dentistry.
Heavy Metal Ion Removal: The compound has strong chelating adsorption ability for heavy metal ions like copper, cadmium, zinc, and lead.
Mecanismo De Acción
The mechanism of action of N-Methacryloyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, in drug delivery systems, the compound releases the drug via hydrolysis of the ester bond at the site of the drug moiety. This process is influenced by the polymer hydrophilicity and the pH value of the solution. Additionally, the compound’s interaction with metal ions involves chelation, where it forms stable complexes with the metal ions, facilitating their removal from solutions.
Comparación Con Compuestos Similares
N-Methacryloyl-5-aminosalicylic acid can be compared with other similar compounds such as:
- 2-Hydroxy-5-N-methacrylamidobenzoic acid
- N-(3-Carboxy-4-hydroxyphenyl)methacrylamide
- 2-Hydroxy-5-[(2-methyl-1-oxo-2-propen-1-yl)amino]benzoic acid
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. This compound is unique in its combination of methacryloyl and 5-aminosalicylic acid moieties, which confer specific properties useful in drug delivery and metal ion interactions.
Propiedades
IUPAC Name |
2-hydroxy-5-(2-methylprop-2-enoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLAWVXYZUVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201250 | |
| Record name | N-Methacryloyl-5-aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53193-87-6 | |
| Record name | N-Methacryloyl-5-aminosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053193876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methacryloyl-5-aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PYRROLIDINE](/img/structure/B1214016.png)




